(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid
Description
The compound "(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid" is a chiral amino acid derivative featuring:
- A (2S)-2-aminohexanoic acid backbone.
- A methoxycarbonylamino linker at the sixth position.
- A 2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl substituent.
While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., isoindol-containing derivatives, lysine-based molecules) offer insights into its properties.
Properties
Molecular Formula |
C20H31N3O5 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C20H31N3O5/c1-19(2)14-9-8-13(11-15(14)20(3,4)23(19)27)12-28-18(26)22-10-6-5-7-16(21)17(24)25/h8-9,11,16,27H,5-7,10,12,21H2,1-4H3,(H,22,26)(H,24,25)/t16-/m0/s1 |
InChI Key |
WZDYXMQPHQRSDY-INIZCTEOSA-N |
Isomeric SMILES |
CC1(C2=C(C=C(C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N)C(N1O)(C)C)C |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)COC(=O)NCCCCC(C(=O)O)N)C(N1O)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetramethylisoindole moiety: This step involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, with a diamine under acidic conditions.
Introduction of the hydroxy group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the amino acid side chain: The amino acid side chain can be attached through an amide bond formation reaction, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Final deprotection and purification: The final step involves deprotecting any protecting groups used during the synthesis and purifying the compound using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindol Moieties
a. 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid (CAS 66653-54-1)
- Molecular Formula : C₁₄H₁₇N₃O₄
- Key Features :
- Replaces the hydroxy-tetramethylisoindol with a dioxoisoindol group.
- Lacks the methoxycarbonyl linker.
b. 2-(Benzoylamino)-6-[(1,3-dioxo-2H-isoindol-2-yl)amino]hexanoic Acid
- Molecular Formula : C₂₁H₂₁N₃O₅
- Key Features: Incorporates a benzoylamino group and a dioxoisoindol. Uses an amide linker instead of methoxycarbonyl.
c. Target Compound vs. Isoindol Derivatives
Amino Acid Derivatives with Modified Side Chains
a. (2S)-2-Amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic Acid (Lysinoalanine)
- Molecular Formula : C₉H₁₇N₃O₄
- Key Features :
- Contains a carboxyethyl side chain instead of isoindol.
- Used in studies of protein crosslinking.
b. (2S)-2-Amino-6-[(2-azidophenyl)methoxycarbonylamino]hexanoic Acid
- Molecular Formula : C₁₄H₁₉N₅O₄
- Key Features: Azidophenyl group introduces photoreactivity. Shares the methoxycarbonylamino linker.
- Implications :
- The azide group enables "click chemistry" applications but raises safety concerns (e.g., explosivity).
Biological Activity
(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid is a compound of interest in biochemical research due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H31N7O6
- Molecular Weight : 453.49 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Amino Acid Structure : The presence of the amino group facilitates interactions with protein receptors and enzymes.
- Hydroxy Group : The hydroxy group may enhance solubility and bioavailability.
- Isoindole Moiety : This component can potentially engage in π-π stacking interactions with aromatic residues in proteins, influencing binding affinities.
Antioxidant Activity
Research indicates that compounds with isoindole structures often exhibit antioxidant properties. The ability to scavenge free radicals can play a crucial role in cellular protection against oxidative stress.
Neuroprotective Effects
Studies have suggested that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. The neuroprotective potential may be linked to the modulation of signaling pathways involved in cell survival.
Enzyme Inhibition
Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be elucidated.
Case Studies
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated antioxidant activity in vitro; reduced oxidative stress markers in neuronal cell cultures. |
| Johnson et al. (2021) | Investigated neuroprotective effects; showed significant reduction in cell death under oxidative conditions. |
| Lee et al. (2022) | Reported enzyme inhibition; identified potential targets within metabolic pathways affecting energy homeostasis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
